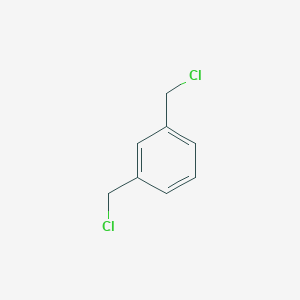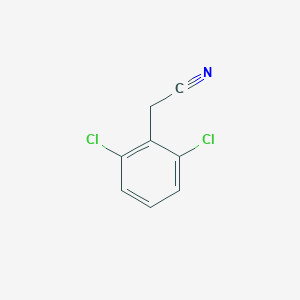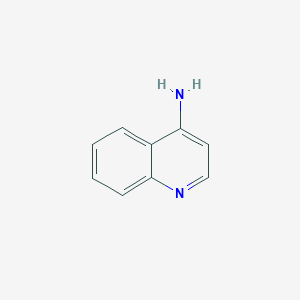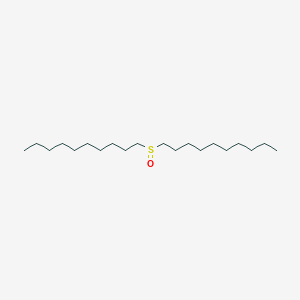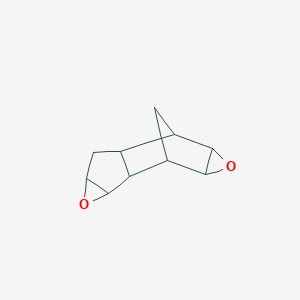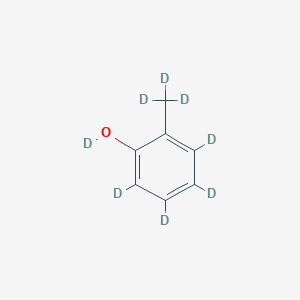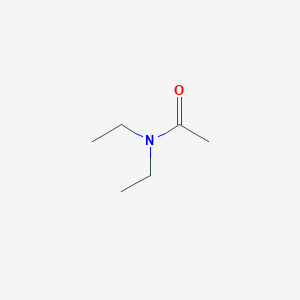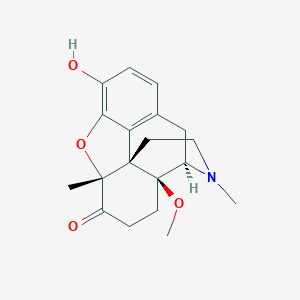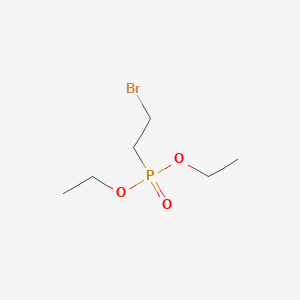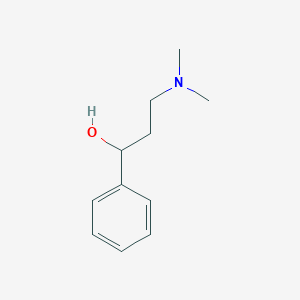
3-(二甲氨基)-1-苯基丙-1-醇
概述
描述
3-(Dimethylamino)-1-phenylpropan-1-ol is an organic compound with the molecular formula C11H17NO It is a tertiary amine and an alcohol, featuring a dimethylamino group attached to a phenylpropanol structure
科学研究应用
3-(Dimethylamino)-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
Target of Action
The compound “3-(Dimethylamino)-1-phenylpropan-1-ol” is a complex organic moleculeIt’s worth noting that compounds with similar structures, such as dimethyltryptamine , have been found to act as non-selective agonists at most or all of the serotonin receptors .
Biochemical Pathways
For instance, Dimethyltryptamine, a compound with a similar structure, is known to affect serotonin pathways .
准备方法
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)-1-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with dimethylamine and formaldehyde, followed by reduction. The reaction typically proceeds as follows:
Formation of the intermediate: Benzaldehyde reacts with dimethylamine and formaldehyde to form 3-(dimethylamino)-1-phenylpropan-1-one.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 3-(dimethylamino)-1-phenylpropan-1-ol.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-1-phenylpropan-1-ol may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反应分析
Types of Reactions
3-(Dimethylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 3-(dimethylamino)-1-phenylpropan-1-one.
Reduction: The compound can be further reduced to form secondary amines or other derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(Dimethylamino)-1-phenylpropan-1-one.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-1-propanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyl-2-propanol: Lacks the dimethylamino group, affecting its reactivity and applications.
3-(Dimethylamino)-1-phenyl-2-propanone: An oxidized form of 3-(Dimethylamino)-1-phenylpropan-1-ol, with different chemical properties.
Uniqueness
3-(Dimethylamino)-1-phenylpropan-1-ol is unique due to the presence of both a dimethylamino group and a phenylpropanol structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-(dimethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGOYBSKBKQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970883 | |
| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5554-64-3 | |
| Record name | α-[2-(Dimethylamino)ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-dimethylamino-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the stereochemistry of 3-(dimethylamino)-1-phenylpropan-1-ol important for pharmaceutical applications?
A: The chirality of 3-(dimethylamino)-1-phenylpropan-1-ol is crucial because it serves as a key intermediate in the synthesis of medications like fluoxetine (Prozac). Different enantiomers (mirror image isomers) of a drug can exhibit varying pharmacological activity and even different safety profiles within the body. In the case of fluoxetine, the (R)-enantiomer demonstrates superior therapeutic properties compared to the (S)-enantiomer [, ]. Therefore, developing synthetic routes that yield a high enantiomeric excess (ee) of the desired (R)-3-(dimethylamino)-1-phenylpropan-1-ol is essential for producing safer and more effective pharmaceuticals.
Q2: What are the traditional methods for synthesizing (R)-3-(dimethylamino)-1-phenylpropan-1-ol, and what are their limitations?
A: Traditional synthesis of (R)-3-(dimethylamino)-1-phenylpropan-1-ol often involves multi-step chemical processes, potentially requiring harsh reaction conditions or expensive chiral auxiliaries. These methods can suffer from low yields, limited enantioselectivity, and generate significant chemical waste [].
Q3: How can enzymatic catalysis offer a more sustainable and efficient approach to producing enantiomerically pure (R)-3-(dimethylamino)-1-phenylpropan-1-ol?
A: Employing enzymes like carbonyl reductases (CR) offers a promising alternative for the enantioselective synthesis of (R)-3-(dimethylamino)-1-phenylpropan-1-ol [, ]. CRs can catalyze the asymmetric reduction of ketones with high selectivity, generating the desired enantiomer with high purity. This biocatalytic approach utilizes milder reaction conditions, often in aqueous solutions, and minimizes the generation of hazardous waste compared to traditional chemical methods, aligning with the principles of green chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

